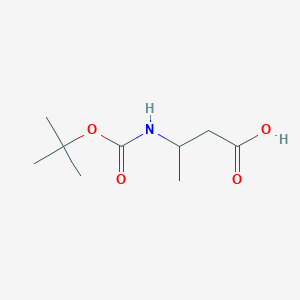

3-((tert-Butoxycarbonyl)amino)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNDHEONPQYIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394833 | |

| Record name | 3-((tert-Butoxycarbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52815-19-7 | |

| Record name | 3-((tert-Butoxycarbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-((tert-Butoxycarbonyl)amino)butanoic acid molecular weight

An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)butanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block for researchers, chemists, and drug development professionals. This document delves into its fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth exploration of its synthesis, characterization, and critical applications in modern medicinal chemistry. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this versatile molecule in peptide synthesis and the development of novel therapeutics.

Core Molecular Profile

This compound, often referred to in literature as N-Boc-3-aminobutanoic acid or Boc-β-homoalanine, is a non-proteinogenic β-amino acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it an indispensable reagent in multi-step organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[][] The Boc group provides stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for precise, stepwise construction of complex molecules.[][]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. It is a chiral molecule and exists as two enantiomers, (S) and (R), as well as a racemic mixture. The specific enantiomer used is critical for stereospecific synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 203.24 g/mol | [3][4][5] |

| Molecular Formula | C₉H₁₇NO₄ | [5] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C, sealed in dry conditions | [6] |

| Synonyms | N-Boc-3-aminobutanoic acid, Boc-DL-β-homoalanine | [3] |

| CAS Number (Racemic) | 52815-19-7 | [3] |

| CAS Number ((S)-enantiomer) | 158851-30-0 | |

| CAS Number ((R)-enantiomer) | 159991-23-8 | [5] |

Structural Representation

The core structure consists of a butanoic acid backbone with an amino group at the β-position (carbon 3), which is protected by a Boc group.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The synthesis of enantiomerically pure N-Boc-3-aminobutanoic acid is a multi-step process that hinges on the creation of the chiral 3-aminobutanoic acid core, followed by protection of the amino group. Chemoenzymatic methods are favored for producing the chiral amine with high enantiomeric excess, offering a greener alternative to traditional chemical resolutions.[7]

Chemoenzymatic Synthesis Workflow

A highly efficient and environmentally conscious approach involves an initial aza-Michael addition followed by an enzymatic resolution.[7] This strategy minimizes the use of hazardous reagents and reduces purification steps like column chromatography.

Caption: Chemoenzymatic synthesis and protection workflow.

Representative Experimental Protocol: Boc Protection

This protocol describes the final step of the synthesis: the protection of the amino acid.

Materials:

-

(S)-3-Aminobutanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane and Water

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve (S)-3-aminobutanoic acid in a 1:1 mixture of dioxane and water.

-

Adjust the pH of the solution to 9.0 by the dropwise addition of 1N NaOH while maintaining the temperature at 0-5°C using an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the solution, ensuring the pH is maintained at 9.0 by concurrent addition of 1N NaOH.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Trustworthiness: This protocol is a standard procedure for Boc protection of amino acids. The self-validating steps include pH control, which ensures the nucleophilicity of the amine for reaction, and the final extraction of the acidic product into an organic solvent after acidification, which confirms the successful conversion.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized molecule. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR provide detailed information about the molecular structure.

-

¹H NMR: Protons on the tert-butyl group of the Boc protector typically appear as a prominent singlet around 1.4 ppm. The protons on the butanoic acid backbone will show characteristic multiplets, with chemical shifts and coupling constants confirming their relative positions.

-

¹³C NMR: The carbonyl carbons of the carboxylic acid and the Boc group will appear at the downfield end of the spectrum (~170-180 ppm and ~155 ppm, respectively). The quaternary carbon of the tert-butyl group is typically observed around 80 ppm.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For analysis of the non-volatile amino acid, a derivatization step (e.g., silylation) is often required to create a volatile analog suitable for Gas Chromatography-Mass Spectrometry (GC-MS).[8] Electrospray Ionization (ESI-MS) can also be used for direct analysis.

-

Expected Mass: The calculated monoisotopic mass is 203.1158 Da.[3] In ESI-MS, the molecule is often observed as its protonated form [M+H]⁺ at m/z 204.1236 or as a sodium adduct [M+Na]⁺.

Applications in Drug Development and Peptide Synthesis

The unique structural properties of β-amino acids make them valuable components in medicinal chemistry. Incorporating this compound into peptide chains can induce novel secondary structures and confer resistance to enzymatic degradation.

Peptide Modification and Stability

Peptides composed of β-amino acids (β-peptides) are known to form stable helical and sheet-like structures, analogous to the α-helices and β-sheets of natural proteins. The extra methylene group in the backbone provides increased conformational flexibility while also protecting the peptide from degradation by peptidases, which are specific for α-amino acid linkages. This enhanced stability is a highly desirable trait for peptide-based therapeutics, leading to improved pharmacokinetic profiles.[9]

Key Intermediate in Pharmaceutical Synthesis

Enantiomerically pure forms of this compound are critical starting materials for synthesizing complex pharmaceutical agents.

-

Sitagliptin: The (R)-enantiomer of a closely related derivative, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate in the synthesis of Sitagliptin, a widely used oral medication for type 2 diabetes.[10] The synthesis of this key intermediate often relies on asymmetric hydrogenation, a testament to the importance of stereocontrol in modern drug manufacturing.[10]

Caption: Application pathways in synthesis.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its precise molecular weight of 203.24 g/mol is foundational, but its true value lies in its structural utility. The Boc-protected β-amino acid scaffold provides a pathway to create novel peptides with enhanced stability and to construct complex, stereospecific active pharmaceutical ingredients. The continued development of efficient and green synthetic routes, such as those employing enzymatic resolution, ensures that this versatile building block will remain a cornerstone of research and development in medicinal chemistry for the foreseeable future.

References

-

Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. RSC Publishing. [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. University of Chemistry and Technology, Prague. [Link]

-

3-(((Tert-butoxy)carbonyl)amino)butanoic acid. PubChem. [Link]

-

3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. ResearchGate. [Link]

-

Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. MDPI. [Link]

- Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid.

-

SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]

-

This compound, (+/-)-. precisionFDA. [Link]

-

Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. PMC - NIH. [Link]

-

Boc-beta-Ala-OH [3303-84-2]. Aapptec Peptides. [Link]

- Method for enzymatic preparation of r-3-aminobutyric acid.

-

(R)-3-((tert-butoxycarbonyl)amino)butanoic acid. PubChem. [Link]

Sources

- 3. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 3666467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 52815-19-7|this compound|BLD Pharm [bldpharm.com]

- 7. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of 3-((tert-Butoxycarbonyl)amino)butanoic Acid

Introduction

3-((tert-Butoxycarbonyl)amino)butanoic acid, often referred to as Boc-DL-β-aminobutyric acid, is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. As a bifunctional molecule, it incorporates a carboxylic acid group and a nitrogen atom protected by the tert-butoxycarbonyl (Boc) group. This protective group strategy is fundamental in peptide synthesis and the construction of complex organic molecules, as it prevents the amine from participating in unwanted side reactions while allowing for selective deprotection under mild acidic conditions[1]. The compound's β-amino acid structure is a key feature, as peptides and molecules incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation compared to their natural α-amino acid counterparts. Understanding the physical properties of this compound is paramount for researchers in designing synthetic routes, developing purification protocols, and formulating active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its core physical characteristics, supported by experimental protocols and field-proven insights.

Core Physical and Chemical Properties

The physical properties of a compound dictate its behavior in various chemical and biological systems. For this compound, these properties are crucial for its handling, purification, and application in further synthetic steps.

Summary of Physical Properties

A compilation of the key physical and chemical properties for this compound (racemic form) is presented below.

| Property | Value | Source(s) |

| CAS Number | 52815-19-7 | [2][3] |

| Molecular Formula | C₉H₁₇NO₄ | [2][4] |

| Molecular Weight | 203.24 g/mol | [2][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 98-100 °C | [5][6] |

| Boiling Point | 339.5 ± 25.0 °C (Predicted) | [5][6] |

| pKa | 4.43 ± 0.10 (Predicted) | [5][6] |

| Purity | Typically ≥97% | |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [5] |

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, the reported range of 98-100 °C suggests a well-defined crystalline structure[5][6]. A sharp melting range is indicative of high purity. Conversely, the presence of impurities typically leads to a depression and broadening of the melting point range. This is a foundational principle in organic chemistry used for preliminary purity assessment following synthesis and recrystallization. The relatively low melting point also informs the selection of appropriate drying conditions, indicating that high temperatures should be avoided to prevent decomposition.

Solubility Profile: Implications for Reaction and Purification

Spectroscopic and Structural Characterization

The structural identity and purity of this compound are unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the expected signals are:

-

A singlet integrating to 9 protons around δ 1.4 ppm, corresponding to the magnetically equivalent methyl groups of the tert-butyl (Boc) group.

-

A multiplet for the proton on the chiral center (C3).

-

A doublet of doublets for the two diastereotopic protons of the methylene group (C2).

-

A doublet for the methyl group at C4.

-

A broad singlet for the NH proton of the carbamate, the chemical shift of which can be solvent-dependent.

-

A very broad singlet for the carboxylic acid proton, which may not always be observed depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The expected chemical shifts are:

-

Signals for the carbonyl carbons of the carboxylic acid and the Boc group in the range of δ 170-180 ppm and δ 155-160 ppm, respectively.

-

A signal for the quaternary carbon of the Boc group around δ 80 ppm.

-

Signals for the carbons of the butanoic acid backbone between δ 20-50 ppm.

-

A signal for the methyl carbons of the Boc group around δ 28 ppm.

-

The following diagram illustrates the logical workflow for the characterization of a synthesized batch of this compound.

Experimental Protocols

The following sections provide detailed, self-validating methodologies for determining the key physical properties discussed. These protocols are designed to ensure accuracy and reproducibility in a research setting.

Protocol 1: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus, a technique that ensures uniform and slow heating for accurate measurement.

Objective: To determine the melting point range of a solid organic compound as a measure of its purity.

Materials:

-

This compound sample

-

Digital melting point apparatus

-

Melting point capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding coarse crystals)

-

Reference standard with a known melting point (e.g., benzoic acid) for calibration

Procedure:

-

Apparatus Calibration: Before analyzing the sample, calibrate the apparatus using a certified reference standard. Determine the melting point of the standard and ensure it falls within the accepted range. This step validates the instrument's accuracy.

-

Sample Preparation: Place a small amount of the dry sample on a clean, dry surface. If the crystals are large, gently grind them to a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Initial Rapid Determination (Optional): To save time, a rapid preliminary measurement can be performed by heating the sample quickly to get an approximate melting point.

-

Accurate Measurement:

-

Insert a new, properly loaded capillary tube into the apparatus.

-

Set the starting temperature to about 20°C below the expected melting point (98°C).

-

Set the heating rate (ramp rate) to 1-2°C per minute. A slow heating rate is crucial for observing the exact melting range.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts completely.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (e.g., 0.5-2°C).

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent within 1°C.

Protocol 2: Qualitative Solubility Assessment

This protocol outlines a systematic approach to determine the solubility of the compound in various solvents, which is essential for selecting appropriate reaction and purification conditions.

Objective: To qualitatively assess the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound sample

-

A set of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Sample Preparation: For each solvent to be tested, weigh approximately 10 mg of the compound into a clean, dry test tube.

-

Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

-

Room Temperature Test: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds. Observe the sample.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record Observations: Record the solubility at room temperature for each solvent.

-

Hot Solvent Test (for insoluble or partially soluble samples): If the compound was not fully soluble at room temperature, gently warm the test tube in a water bath. Observe if the solid dissolves upon heating.

-

Cooling Test: If the compound dissolved upon heating, allow the solution to cool to room temperature and then place it in an ice bath. Observe if recrystallization or precipitation occurs. This is a good indicator for a potential recrystallization solvent.

-

Classification: Classify the solubility in each solvent as 'soluble', 'sparingly soluble', or 'insoluble' at both room temperature and with heating.

Conclusion

The physical properties of this compound, particularly its solid-state nature, defined melting point, and differential solubility, are critical parameters that govern its application in synthetic organic chemistry. A thorough understanding and accurate determination of these properties, as outlined in this guide, enable researchers to handle the compound effectively, design robust synthetic and purification protocols, and ultimately accelerate the drug development process. The provided experimental methodologies serve as a reliable foundation for the consistent and accurate characterization of this important chemical building block.

References

-

PubChem. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. [Link][2]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link][9]

-

FooDB. Showing Compound 3-Aminobutanoic acid (FDB008314). [Link][10]

-

ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. [Link][11]

-

Cheminfo.org. Determine the structure of Boc amino acids. [Link][12]

Sources

- 1. Boc-DL-3-Aminoisobutyric acid(16948-10-0) 1H NMR [m.chemicalbook.com]

- 2. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 3666467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound , 97% , 52815-19-7 - CookeChem [cookechem.com]

- 6. echemi.com [echemi.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Beta-Aminobutyric Acid | C4H9NO2 | CID 10932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Showing Compound 3-Aminobutanoic acid (FDB008314) - FooDB [foodb.ca]

- 11. researchgate.net [researchgate.net]

- 12. Determine the structure of Boc amino acids [cheminfo.org]

- 13. β-Aminobutyric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)butanoic Acid: A Cornerstone Chiral Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 3-((tert-Butoxycarbonyl)amino)butanoic acid, a pivotal chiral building block in contemporary pharmaceutical research and development. Addressed to researchers, medicinal chemists, and process development scientists, this document elucidates the molecule's chemical architecture, stereospecific synthesis, detailed characterization, and strategic applications, with a focus on the underlying scientific principles that govern its utility.

Introduction: The Strategic Importance of a Protected β-Amino Acid

This compound, often referred to as Boc-β-homoalanine, is a synthetic β-amino acid derivative. Its structure is characterized by a butanoic acid backbone with an amine functionality at the β-position (C3), which is protected by a tert-butoxycarbonyl (Boc) group. This seemingly simple molecule holds significant value in medicinal chemistry, primarily due to the unique structural and physiological properties conferred by the β-amino acid scaffold and the versatility of the Boc protecting group.

The incorporation of β-amino acids into peptide-based therapeutics is a well-established strategy to enhance metabolic stability. Unlike their naturally occurring α-amino acid counterparts, β-amino acid-containing peptides exhibit remarkable resistance to enzymatic degradation by proteases, leading to improved pharmacokinetic profiles. Furthermore, the additional carbon in the backbone of β-amino acids imparts distinct conformational preferences, enabling the design of novel secondary structures and peptidomimetics with tailored biological activities.

The Boc protecting group is instrumental in the synthetic utility of this molecule. Its stability under a wide range of reaction conditions, coupled with its facile and clean removal under mild acidic conditions (e.g., using trifluoroacetic acid), makes it an ideal choice for multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).

Physicochemical and Structural Properties

A thorough understanding of the molecule's properties is essential for its effective application.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO₄ | [1][2] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [1] |

| CAS Number | 52815-19-7 (Racemic) | [1] |

| 159991-23-8 ((R)-enantiomer) | [2] | |

| 158851-30-0 ((S)-enantiomer) | [3] | |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Chemical Structure:

The core of the molecule is a four-carbon butanoic acid chain. The amine group is attached to the third carbon (the β-carbon), and this amine is protected as a tert-butoxycarbonyl carbamate. The stereocenter at the β-carbon allows for the existence of (R) and (S) enantiomers, which are crucial for stereospecific drug design.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is a critical aspect of its utility. The most common and scalable approach involves the protection of the commercially available 3-aminobutanoic acid.

General Synthesis Pathway: Boc Protection of 3-Aminobutanoic Acid

The tert-butoxycarbonylation of 3-aminobutanoic acid is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base serves to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of the racemic product, adapted from established methodologies for Boc protection of amino acids[4][5][6].

Materials:

-

3-Aminobutanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-aminobutanoic acid (1 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide (sufficient to dissolve the starting material).

-

Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the cooled solution while maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white solid.

Causality of Experimental Choices:

-

Choice of Base: Sodium hydroxide is a cost-effective base that effectively deprotonates the amino group. Triethylamine can also be used, particularly in non-aqueous conditions.

-

Solvent System: The use of a dioxane/water mixture ensures the solubility of both the amino acid salt and the Boc anhydride.

-

Temperature Control: The initial cooling to 0°C helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Acidification: Acidification of the aqueous layer protonates the carboxylate, rendering the product soluble in organic solvents for extraction.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~1.1-1.2 ppm (doublet, 3H): Methyl protons (CH₃) on the butanoic acid chain.

-

δ ~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

-

δ ~2.3-2.5 ppm (multiplet, 2H): Methylene protons (CH₂) adjacent to the carboxylic acid.

-

δ ~3.8-4.0 ppm (multiplet, 1H): Methine proton (CH) at the β-position.

-

δ ~5.0-5.5 ppm (broad singlet, 1H): Amide proton (NH).

-

δ ~12.0 ppm (broad singlet, 1H): Carboxylic acid proton (COOH).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~20 ppm: Methyl carbon (CH₃).

-

δ ~28 ppm: tert-Butyl carbons of the Boc group.

-

δ ~40-45 ppm: Methylene carbon (CH₂).

-

δ ~45-50 ppm: Methine carbon (CH).

-

δ ~79 ppm: Quaternary carbon of the Boc group.

-

δ ~155 ppm: Carbonyl carbon of the Boc group.

-

δ ~173 ppm: Carbonyl carbon of the carboxylic acid.

IR (Infrared) Spectroscopy:

-

~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the amide.

-

~2980 cm⁻¹: C-H stretches of the alkyl groups.

-

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1690 cm⁻¹ (strong): C=O stretch of the Boc carbamate.

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 204.1230.

-

[M+Na]⁺: Expected at m/z 226.1050.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound extends across various facets of drug discovery, primarily as a chiral building block for the synthesis of complex bioactive molecules.

Key Intermediate in the Synthesis of Sitagliptin

The most prominent application of the (R)-enantiomer of this compound is as a crucial intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes[8][9]. The β-amino acid core is essential for the pharmacophore of Sitagliptin, and the Boc-protected form allows for its efficient incorporation into the final drug molecule.

Sources

- 1. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 3666467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-((tert-butoxycarbonyl)amino)butanoic acid 98% | CAS: 158851-30-0 | AChemBlock [achemblock.com]

- 4. US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Boc-DL-3-Aminobutyric Acid

Introduction: The Significance of Boc-DL-3-Aminobutyric Acid in Modern Drug Discovery

Boc-DL-3-aminobutyric acid, a protected form of the β-amino acid 3-aminobutyric acid, is a pivotal building block in medicinal chemistry and peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, making it an invaluable tool for multi-step organic synthesis.[][2][3] This guide provides an in-depth exploration of the prevalent synthesis route for Boc-DL-3-aminobutyric acid, delving into the mechanistic underpinnings, detailed experimental protocols, and critical considerations for researchers and drug development professionals.

Core Synthesis Route: N-tert-Butoxycarbonylation of DL-3-Aminobutyric Acid

The most direct and widely employed method for the synthesis of Boc-DL-3-aminobutyric acid is the reaction of DL-3-aminobutyric acid with di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.[2][4][5] This reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.

Reaction Mechanism

The reaction is typically carried out in the presence of a base. The base serves to deprotonate the amino group of DL-3-aminobutyric acid, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the Boc anhydride.[4] The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a tert-butoxycarbonyl group and forming the stable N-Boc protected product.

Caption: General mechanism of Boc protection of an amine.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Boc-DL-3-aminobutyric acid.

Materials:

-

DL-3-Aminobutyric acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane, Tetrahydrofuran (THF), or Acetone

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-3-aminobutyric acid in a suitable solvent system. A common choice is a mixture of dioxane and water (1:1 v/v) or THF and water.[6]

-

Basification: Cool the solution in an ice bath and add the base. If using a strong base like NaOH, add it as an aqueous solution. If using an organic base like triethylamine, it can be added directly. The amount of base should be sufficient to deprotonate the amino group; typically 1.5 to 2 equivalents are used.[6][7]

-

Addition of Boc Anhydride: While stirring vigorously, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) to the reaction mixture. The (Boc)₂O can be added neat or as a solution in the organic co-solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with a non-polar organic solvent like hexane or ether to remove any unreacted (Boc)₂O and the tert-butanol byproduct.[8]

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl. This step protonates the carboxylate, making the product soluble in organic solvents.[4][8]

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4][8]

-

Purification:

The crude Boc-DL-3-aminobutyric acid is often obtained as an oil or a waxy solid.[9] Purification can be achieved by crystallization.

-

Crystallization Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate or a mixture of ethyl acetate and hexane.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

-

If crystallization does not occur, adding a seed crystal can be beneficial.[10]

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Comparative Analysis of Reaction Conditions

The choice of base and solvent can influence the reaction rate and yield.

| Base | Solvent System | Advantages | Disadvantages | Typical Yield |

| NaOH | Dioxane/Water, THF/Water | Strong base, readily available, high yields. | Requires careful pH control during work-up. | >90%[8] |

| NaHCO₃ | Dioxane/Water, Acetone/Water | Milder base, good for sensitive substrates. | Slower reaction times. | 80-90%[5] |

| Et₃N | Dioxane, THF, Acetonitrile | Organic soluble, easy to remove during work-up. | Can be more expensive, potential for side reactions. | 85-95%[6][7] |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis shows unreacted starting material, consider increasing the reaction time or adding more (Boc)₂O. Ensure the base is of good quality and used in sufficient quantity.

-

Low Yield: Low yields can result from incomplete extraction during the work-up. Ensure the aqueous layer is sufficiently acidified to protonate the carboxylic acid. Emulsions during extraction can be broken by adding more brine.

-

Product is an Oil: Boc-protected amino acids are sometimes difficult to crystallize.[9] Techniques to induce crystallization include scratching the inside of the flask with a glass rod, adding seed crystals, or using a different solvent system for crystallization.[9][10]

-

Side Reactions: While the Boc protection of simple amino acids is generally clean, potential side reactions can include the formation of N,N-di-Boc protected amines, although this is less common with primary amines under standard conditions.

Characterization of Boc-DL-3-Aminobutyric Acid

The final product should be characterized to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the methyl group of the aminobutyric acid backbone (a doublet), and the methine and methylene protons.

-

¹³C NMR: The carbon NMR will show the characteristic carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the aliphatic chain.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak.

-

Melting Point: The purified, crystalline product should have a sharp melting point.

Spectroscopic data for Boc-DL-3-aminobutyric acid can be found in various chemical databases.[11]

Conclusion

The synthesis of Boc-DL-3-aminobutyric acid via the direct N-tert-butoxycarbonylation of DL-3-aminobutyric acid is a robust and efficient method. By carefully controlling the reaction conditions, particularly the choice of base and solvent, and by employing proper work-up and purification techniques, researchers can obtain this valuable building block in high yield and purity. This guide provides the necessary technical details and practical insights to enable drug development professionals and scientists to successfully synthesize and utilize Boc-DL-3-aminobutyric acid in their research endeavors.

References

- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

- Benchchem. (2025). Understanding Boc protection and deprotection in peptide synthesis.

- Aldrich Chemical Co. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

- BOC Sciences. (n.d.). Amino Acid Boc Protection.

- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

- ResearchGate. (2025). N-(tert-Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions | Request PDF.

- The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from The Royal Society of Chemistry website.

- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp.

- Chem-Impex. (n.d.). Boc-L-β-homoalanine.

- Organic Syntheses. (n.d.).

- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.

- ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-alanine synthesis.

- Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses Procedure.

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

- ChemicalBook. (2023, April 14). Di-tert-butyl dicarbonate: Application, synthesis and toxicity.

- PubChem. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine.

- MDPI. (n.d.). Development and Techno-Economic Evaluation of Crystallization Techniques for GABA Purification from Fermentation Broth.

- Google Patents. (n.d.). US5151542A - Process for preparing di-tert.-butyl dicarbonate.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- ResearchGate. (2025). Use of Di‐ tert ‐butyl‐dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides | Request PDF.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. MH Chem.

- Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT.

- ChemicalBook. (n.d.). BOC-DL-3-AMINOBUTYRIC ACID(52815-19-7) 1H NMR spectrum.

- CymitQuimica. (n.d.). BOC-DL-3-AMINOBUTYRIC ACID.

- ChemicalBook. (n.d.). DL-3-Aminobutyric acid synthesis.

- PubMed. (2013, February 27).

- BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.

- ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?.

- Fisher Scientific. (n.d.). DL-3-Aminobutyric Acid 98.0+%, TCI America™.

- Sigma-Aldrich. (n.d.). DL -3-Aminoisobutyric acid 98 144-90-1.

- Biosynth. (n.d.). DL-3-Aminobutyric acid | 541-48-0 | FA33376.

Sources

- 2. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 8. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 11. BOC-DL-3-AMINOBUTYRIC ACID(52815-19-7) 1H NMR [m.chemicalbook.com]

The Cornerstone of Peptidomimetics: A Technical Guide to Boc-β-Homoalanine

Abstract

In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and constrained conformational diversity. Among these, β-amino acids, and specifically Boc-β-homoalanine, have emerged as invaluable building blocks. The additional methylene unit in the backbone of β-homoalanine fundamentally alters the conformational landscape of resulting peptides, inducing unique secondary structures and conferring remarkable resistance to enzymatic degradation. This technical guide provides an in-depth exploration of the fundamental characteristics of N-α-tert-butyloxycarbonyl (Boc)-protected β-homoalanine, designed for researchers, medicinal chemists, and drug development professionals. We will dissect its synthesis, analytical characterization, conformational influence, and strategic application in the rational design of next-generation therapeutics.

Introduction: The Rationale for Backbone Homologation

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and a limited range of accessible three-dimensional structures. The introduction of a β-amino acid, which extends the peptide backbone by a single carbon atom, is a proven strategy to mitigate these issues.[1][2] This homologation disrupts the canonical α-amino acid spacing recognized by proteases, rendering the resulting peptide bonds highly resistant to cleavage.[3][4] Furthermore, the increased conformational flexibility around the Cα-Cβ and Cβ-C=O bonds allows β-amino acid-containing peptides to adopt novel, stable secondary structures, such as various helices and turns, that are inaccessible to their α-peptide counterparts.[5][6]

Boc-L-β-homoalanine, or (S)-3-((tert-butoxycarbonyl)amino)butanoic acid, is a chiral building block that provides the simplest side chain extension—a methyl group—offering a subtle yet powerful tool for modifying peptide architecture and function. The tert-butyloxycarbonyl (Boc) protecting group is a robust and widely used moiety in solid-phase peptide synthesis (SPPS), prized for its stability and its clean, acid-labile deprotection chemistry.[7]

Physicochemical and Structural Characteristics

Boc-β-homoalanine is a white to off-white crystalline solid, soluble in a range of organic solvents including chloroform, dichloromethane, and ethyl acetate.[8][9] Its fundamental properties are summarized in the table below, with data presented for the more commonly utilized L-enantiomer.

| Property | Value | Source(s) |

| Systematic Name | (3S)-3-[(tert-butoxycarbonyl)amino]butanoic acid | [9] |

| Synonyms | Boc-L-β-HomoAla-OH, (S)-N-Boc-3-aminobutyric acid | [8][9] |

| CAS Number | 158851-30-0 | [9] |

| Molecular Formula | C₉H₁₇NO₄ | [9] |

| Molecular Weight | 203.24 g/mol | [9] |

| Appearance | White to off-white powder | [9] |

| Optical Rotation [α]D | -17 ± 2° (c=1 in CHCl₃) | [9] |

| Storage Conditions | 0 - 8 °C, Sealed in dry environment | [9] |

The D-enantiomer, Boc-D-β-homoalanine ((R)-3-((tert-butoxycarbonyl)amino)butanoic acid, CAS Number: 159991-23-8), shares the same molecular formula and weight but exhibits the opposite optical rotation.

Chemical Structures of Boc-β-Homoalanine Enantiomers

Caption: Chemical structures of the (S) and (R) enantiomers of Boc-β-homoalanine.

Enantioselective Synthesis

The production of enantiomerically pure Boc-L-β-homoalanine is paramount for its application in chiral peptide structures. A robust and frequently cited method involves the stereospecific transformation of the readily available and inexpensive chiral precursor, L-aspartic acid. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product.

Field-Proven Synthesis Protocol from L-Aspartic Acid

This protocol describes a multi-step synthesis that is both efficient and scalable, providing a reliable pathway to high-purity Boc-L-β-homoalanine. The causality behind this synthetic route lies in the selective manipulation of the two distinct carboxylic acid groups of aspartic acid.

Caption: High-level workflow for the enantioselective synthesis of Boc-L-β-homoalanine.

Step-by-Step Methodology:

-

N-Protection and β-Esterification:

-

Rationale: The initial step differentiates the two carboxylic acids. The β-carboxyl group of L-aspartic acid is selectively protected as a benzyl ester, leaving the α-carboxyl group free for subsequent reduction. The amino group is simultaneously protected with a Boc group to prevent side reactions.

-

Protocol: L-aspartic acid is reacted with di-tert-butyl dicarbonate ((Boc)₂O) and a suitable base (e.g., triethylamine or sodium hydroxide) in a mixed solvent system (e.g., acetone/water). Following protection, the β-benzyl ester is formed, often through a copper complex intermediate to ensure regioselectivity.

-

-

Selective α-Carboxylic Acid Reduction:

-

Rationale: The free α-carboxylic acid must be reduced to a primary alcohol without affecting the protected β-ester. A mixed anhydride approach provides the necessary chemoselectivity.

-

Protocol: The N-Boc-L-aspartic acid β-benzyl ester is dissolved in an anhydrous solvent like THF and cooled to -15 °C. Isobutyl chloroformate and a tertiary amine base (e.g., N-methylmorpholine) are added to form a mixed anhydride in situ. This activated intermediate is then reduced with sodium borohydride (NaBH₄) to yield the corresponding N-protected β-amino alcohol.

-

-

Activation of the Primary Alcohol:

-

Rationale: The primary hydroxyl group is a poor leaving group and must be converted into a better one, typically a tosylate, to facilitate its removal in the next step.

-

Protocol: The alcohol from the previous step is dissolved in pyridine or dichloromethane with a base and cooled. p-Toluenesulfonyl chloride (TsCl) is added portion-wise, and the reaction is stirred until completion to form the tosylate ester.

-

-

Reductive Deoxygenation:

-

Rationale: The tosylate group is removed and replaced with a hydrogen atom to form the desired butyric acid backbone.

-

Protocol: The tosylated intermediate is subjected to reductive cleavage. This can be achieved using various reducing agents, such as lithium triethylborohydride or catalytic hydrogenation under specific conditions that favor removal of the tosyl group.

-

-

Final Deprotection and Purification:

-

Rationale: The final step is the removal of the benzyl ester to liberate the free carboxylic acid. Catalytic hydrogenolysis is a clean and efficient method for this transformation.

-

Protocol: The product from step 4 is dissolved in a solvent like methanol or ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then stirred under an atmosphere of hydrogen gas until the reaction is complete. After filtration to remove the catalyst and evaporation of the solvent, the crude Boc-L-β-homoalanine is purified, typically by recrystallization from a solvent system like ethyl acetate/hexane, to yield a high-purity product.

-

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Boc-L-β-homoalanine. A combination of NMR spectroscopy, HPLC, and mass spectrometry provides a comprehensive and self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. Spectra are typically recorded in deuterated chloroform (CDCl₃).

-

¹H NMR: The proton NMR spectrum provides key information about the connectivity and local environment of each hydrogen atom.

-

Expected Signals:

-

~9-11 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~5.0 ppm (broad doublet, 1H): Amide proton (-NH-Boc).

-

~4.0 ppm (multiplet, 1H): The chiral proton at the C3 position (-CH(NHBoc)-).

-

~2.5 ppm (multiplet, 2H): The two diastereotopic protons of the methylene group (-CH₂-COOH).

-

~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

-

~1.2 ppm (doublet, 3H): The three protons of the methyl side chain (-CH₃).

-

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

-

Expected Signals:

-

~176 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~155 ppm: Carbamate carbonyl carbon (-NH-C(=O)O-).

-

~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

~45 ppm: Methine carbon at the C3 position (-CH(NHBoc)-).

-

~40 ppm: Methylene carbon at the C2 position (-CH₂-).

-

~28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

-

~20 ppm: Methyl side chain carbon (-CH₃).

-

-

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Boc-protected amino acids.

| Parameter | Typical Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidified aqueous phase to ensure protonation of the carboxyl group. |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic modifier for elution. TFA acts as an ion-pairing agent. |

| Gradient | 20% to 80% B over 20 minutes | A shallow gradient ensures good resolution of the main peak from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 214 nm | Detection of the amide bond in the Boc group. |

| Expected Purity | ≥98% | Standard for use in high-quality peptide synthesis. |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. In negative ion mode, the expected [M-H]⁻ ion would be observed at m/z 202.2.

Application in Peptide Synthesis and Drug Design

The true value of Boc-β-homoalanine lies in its application as a strategic tool in peptide and peptidomimetic design.

Incorporation into Peptides via Boc-SPPS

Boc-β-homoalanine is readily incorporated into growing peptide chains using standard Boc solid-phase peptide synthesis (SPPS) protocols. The workflow is cyclical and robust.

Caption: Standard cycle for incorporating Boc-β-homoalanine using Boc-SPPS chemistry.

Inducing Novel Secondary Structures

The incorporation of β-amino acids like β-homoalanine can induce peptides to fold into predictable, stable secondary structures that differ from the classic α-helices and β-sheets. These include the 12-helix, 14-helix, and various turns and sheet-like structures.[5] This conformational control is a powerful tool for designing peptidomimetics that can present side chains in a specific spatial arrangement to interact with biological targets like protein receptors or enzyme active sites.

Enhancing Proteolytic Stability

The most significant advantage of incorporating β-homoalanine is the dramatic increase in resistance to enzymatic degradation.[1][3][4] Proteases are highly specific for the stereochemistry and spacing of α-peptide bonds. The altered backbone geometry of a β-amino acid residue prevents the peptide from fitting into the active site of enzymes like trypsin, chymotrypsin, and elastase, thus extending the biological half-life of the therapeutic candidate.

Case Study: The Role of β-Amino Acids in Therapeutics

The development of the blockbuster anti-diabetic drug Sitagliptin (Januvia®) is a premier example of the successful application of β-amino acid chemistry in pharmaceuticals. The core structure of Sitagliptin contains a chiral β-amino acid moiety.[10][11] The synthesis of this key intermediate involves the enantioselective creation of a protected β-amino acid.[5][12] This case highlights the industrial relevance and therapeutic value of β-amino acid building blocks in creating potent, selective, and metabolically stable small molecule drugs. While not β-homoalanine itself, the principles demonstrated in Sitagliptin's design and synthesis are directly applicable to the use of other β-amino acids in drug discovery.

Conclusion

Boc-L-β-homoalanine and its D-enantiomer are not merely modified amino acids; they are enabling tools for the medicinal chemist. By providing a simple, strategic extension to the peptide backbone, they offer a reliable method to confer proteolytic stability and introduce novel conformational biases. The well-established synthetic routes to these building blocks and their seamless integration into standard Boc-SPPS workflows make them highly accessible. As the demand for more stable and potent peptide and peptidomimetic therapeutics continues to grow, a thorough understanding of the fundamental characteristics and applications of Boc-β-homoalanine will remain an essential component of the drug discovery toolkit.

References

-

U.S. Food and Drug Administration. (2006). JANUVIA (sitagliptin) tablets, for oral use. Prescribing Information.[Link]

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232. [Link]

-

Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Leiting, B. (2005). (2 R)-4-oxo-4-[3-(trifluoromethyl)-5, 6-dihydro[5][10][12] triazolo [4, 3-a] pyrazin-7 (8 H)-yl]-1-(2, 4, 5-trifluorophenyl) butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141-151. [Link]

-

Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]

-

Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The outstanding biological stability of β-and γ-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. ChemBioChem, 2(6), 445-455. [Link]

-

AAPPTEC. (n.d.). Beta Homo Amino Acids for Peptide Synthesis. Retrieved January 9, 2026, from [Link]

- Gademann, K., Hintermann, T., & Schreiber, J. V. (1999). β-Peptides as inhibitors of proteases. Current medicinal chemistry, 6(10), 905-925.

-

Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). beta-Alanine. Retrieved January 9, 2026, from [Link]

-

Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. [Link]

-

SpectraBase. (n.d.). Boc-Ala-OH 1H NMR Spectrum. Retrieved January 9, 2026, from [Link]

- Steer, D. L., Lew, R. A., Perlmutter, P., Sexton, P. M., & Hughes, R. A. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(8), 811-822.

-

The Royal Society of Chemistry. (2006). Experimental Procedures. Retrieved January 9, 2026, from [Link]

- U.S. Patent No. 3,855,238. (1974). Process for preparing n-tertiary-butoxycarbonyl amino acids.

- Werder, M., Hauser, H., Abele, S., & Seebach, D. (1999). On the proteolytic stability of β-peptides. Helvetica chimica acta, 82(10), 1774-1783.

-

Yoon, S. H., Kim, J. Y., Yun, H., & Kim, B. G. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Journal of biotechnology, 283, 111-117. [Link]

-

Pagar, A. D., Patil, M. D., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 748721. [Link]

- Davies, S. G., & Fletcher, A. M. (2012). The asymmetric synthesis of sitagliptin, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Tetrahedron: Asymmetry, 23(1), 1-13.

- Song, X., Lorenzi, P. L., Landowski, C. P., Amidon, G. L., & Sun, D. (2005). Amino acid ester prodrugs of the anticancer agent gemcitabine: synthesis, bioconversion, metabolic bioevasion, and hPEPT1-mediated transport. Molecular pharmaceutics, 2(2), 157-167.

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved January 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). Butyric acid, γ-amino-. Retrieved January 9, 2026, from [Link]

-

COPD News Today. (n.d.). Experimental Treatments: Oral Beta-Alanine. Retrieved January 9, 2026, from [Link]

-

Dolan, E., Saunders, B., Harris, R. C., & Gualano, B. (2019). A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation. Advances in Nutrition, 10(3), 452-463. [Link]

-

The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of 3-(S)-Amino-γ-butyrolactone. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). beta-Alanine. Retrieved January 9, 2026, from [Link]

Sources

- 1. KR101565439B1 - Enzymatic production method of optically active beta-amino acids including intermediate for the synthesis of sitagliptin - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000056) [hmdb.ca]

- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chempep.com [chempep.com]

- 8. (S)-N-Boc-3-aminobutyric acid | 158851-30-0 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-((tert-Butoxycarbonyl)amino)butanoic Acid

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3-((tert-butoxycarbonyl)amino)butanoic acid (Boc-β-homoalanine), a key building block in peptide synthesis and drug development. We present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data but also expert interpretation, causality behind spectral features, and validated experimental protocols to ensure reliable characterization of this compound.

Molecular Structure and Spectroscopic Correlation

This compound, with a molecular formula of C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol , possesses several distinct functional groups that give rise to a characteristic spectroscopic fingerprint.[1] The structure includes a carboxylic acid, a methyl group on a chiral center, and the sterically bulky tert-butoxycarbonyl (Boc) protecting group. Understanding this structure is fundamental to interpreting its spectra.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The data presented below is based on an experimental spectrum acquired in CDCl₃ at 400 MHz.[2]

Expertise & Experience Insight: The reported integrations in the source data (2H for the methine and 2H for the methylene) appear to be a common typographical error.[2] The assignments and integrations in Table 1 have been corrected based on the known molecular structure, a critical step in rigorous data validation. The broadness of the N-H and COOH signals is expected due to quadrupole broadening from the nitrogen atom and chemical exchange, respectively.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hc | ~10-12 | Broad Singlet | - | 1H | C¹ OOH |

| Hn | 4.92 | Broad Singlet | - | 1H | NH |

| H₃ | ~4.05 | Multiplet | - | 1H | C³H |

| H₂ | 2.56 | Doublet | 5.2 | 2H | C²H₂ |

| H₇, H₈, H₉ | 1.45 | Singlet | - | 9H | C⁷H₃ , C⁸H₃ , C⁹H₃ (Boc) |

| H₄ | 1.25 | Doublet | 6.9 | 3H | C⁴H₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. While experimental data for this specific molecule is not widely published, a highly reliable spectrum can be predicted based on established chemical shift ranges and data from analogous compounds like N-Boc-alanine and N-Boc-gamma-aminobutyric acid.[1][3][4][5]

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| C₁ | ~177 | C OOH | Carboxylic acid carbonyls are highly deshielded.[6] |

| C₅ | ~155 | NC =O | Urethane carbonyls appear upfield of acid carbonyls.[7] |

| C₆ | ~80 | O-C (CH₃)₃ | Quaternary carbon of the Boc group, deshielded by oxygen. |

| C₃ | ~45 | C H-NH | Aliphatic carbon attached to nitrogen. |

| C₂ | ~41 | C H₂-COOH | Aliphatic carbon adjacent to a carbonyl group. |

| C₇, C₈, C₉ | ~28 | -C(C H₃)₃ | Equivalent methyl carbons of the Boc group. |

| C₄ | ~20 | C H₃-CH | Aliphatic methyl group. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of the compound. Dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[8]

-

Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube into the spectrometer's magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment uses a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. A typical experiment uses a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase correction and baseline correction to obtain a clean spectrum. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying functional groups. The IR spectrum of this compound is dominated by features from the carboxylic acid dimer and the carbamate (urethane) moiety of the Boc group.

Trustworthiness Insight: Carboxylic acids in the solid state or in non-polar solvents exist as hydrogen-bonded dimers. This dimerization is a self-validating system within the spectrum, causing the characteristic, extremely broad O-H stretch and a shift of the C=O stretch to a lower wavenumber compared to a free monomer.[9]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300 | N-H Stretch | Urethane | Confirms the presence of the Boc-protected amine. |

| 3300 - 2500 | O-H Stretch (very broad) | Carboxylic Acid Dimer | A hallmark feature of a hydrogen-bonded carboxylic acid. |

| ~2970 | C-H Stretch | Aliphatic | Confirms the alkane backbone and methyl groups. |

| ~1710 | C=O Stretch | Carboxylic Acid Dimer | Lower frequency due to hydrogen bonding. |

| ~1690 | C=O Stretch | Urethane (Amide I) | Confirms the carbonyl of the Boc protecting group.[4] |

| ~1520 | N-H Bend / C-N Stretch | Urethane (Amide II) | A key band confirming the secondary amide-like structure.[4] |

| ~1160 | C-O Stretch | Urethane | Strong stretch associated with the C-O bonds of the carbamate. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample onto the crystal, ensuring complete coverage of the measurement area.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of fragmentation patterns.

Molecular Ion:

-

Formula: C₉H₁₇NO₄

-

Monoisotopic Mass: 203.1158 Da[10]

-

Observed Ion (ESI+): [M+H]⁺ at m/z 204.1230; [M+Na]⁺ at m/z 226.1049

Authoritative Grounding: The fragmentation of Boc-protected amines is well-documented and proceeds through characteristic pathways involving the unstable tert-butyl cation. The primary fragmentation involves the loss of a tert-butyl radical or, more commonly, the loss of isobutylene via a hydrogen rearrangement.

Proposed ESI+ Fragmentation Pathway

Caption: Proposed major fragmentation pathway for protonated this compound in ESI+.

Table 4: Major Expected Mass Fragments

| m/z (Da) | Proposed Fragment Ion | Description |

| 204.1230 | [C₉H₁₈NO₄]⁺ | Protonated molecular ion [M+H]⁺ |

| 148.0601 | [C₅H₁₀NO₄]⁺ | Loss of isobutylene (56 Da) from the Boc group |

| 104.0699 | [C₄H₁₀NO₂]⁺ | Subsequent loss of CO₂ (44 Da) from the carboxyl group |

| 102.0549 | [C₄H₈NO₂]⁺ | Loss of the entire Boc group (101 Da) |

| 57.0704 | [C₄H₉]⁺ | tert-butyl cation |

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~10-50 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation Setup: Use a mass spectrometer equipped with an ESI source. Infuse the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters: Operate the ESI source in positive ion mode. Optimize key parameters such as capillary voltage (~3-4 kV), drying gas temperature (~300-350 °C), and nebulizer pressure to achieve a stable spray and maximum signal intensity for the ion of interest.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion.

-

Tandem MS (MS/MS): To confirm the structure, perform a product ion scan. Isolate the precursor ion ([M+H]⁺, m/z 204.1) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and scan the resulting fragment ions in the second mass analyzer.

Summary and Integrated Analysis

The collective spectroscopic data provides unequivocal proof of the structure and identity of this compound.

-

NMR spectroscopy confirms the complete carbon-hydrogen framework, showing the correct number and connectivity of all protons and carbons in the molecule.

-

IR spectroscopy validates the presence of the key functional groups: the N-H and C=O of the urethane, and the characteristic broad O-H and C=O absorptions of the carboxylic acid dimer.

-

Mass spectrometry confirms the molecular weight and elemental formula with high accuracy and reveals a fragmentation pattern consistent with the loss of the characteristic Boc protecting group.

Together, these three analytical techniques form a robust, self-validating system for the complete characterization of this compound, ensuring its quality and suitability for use in research and development.

References

-

PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000039). Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). N-Boc-gamma-aminobutyric acid. Wiley Science Solutions. Retrieved January 9, 2026, from [Link]

-

Lim, S. H., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2819. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Boc-gamma-aminobutyric acid - Optional[¹³C NMR] - Chemical Shifts. Wiley Science Solutions. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of N-Boc-L-alanine-L-proline-OMe 9. Retrieved January 9, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 9, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-